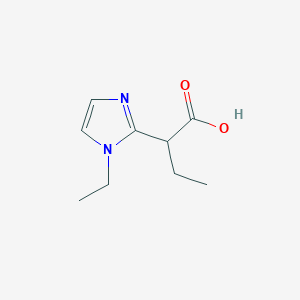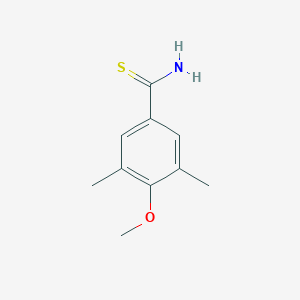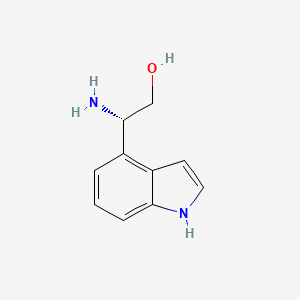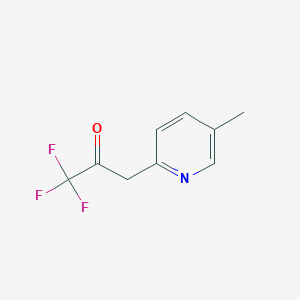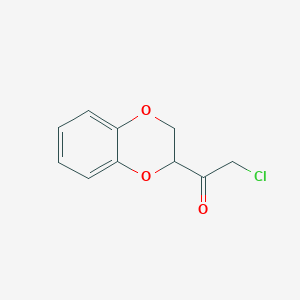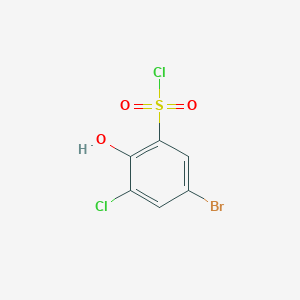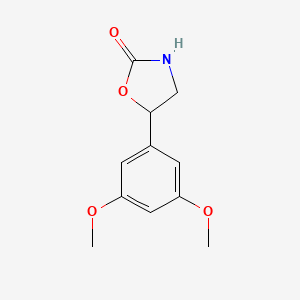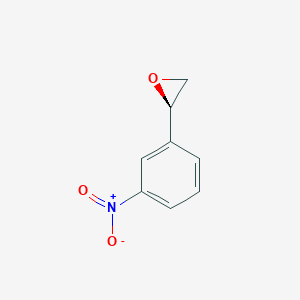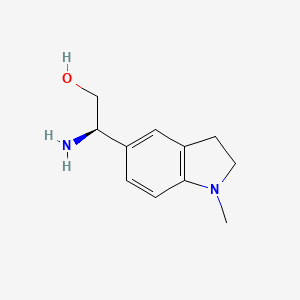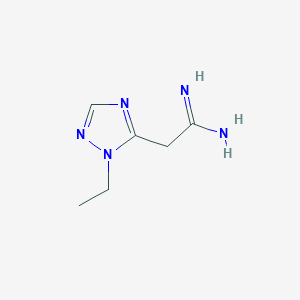![molecular formula C8H10N2O2 B13612933 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde is a heterocyclic compound that features a unique fused ring system combining pyrazole and oxazepine moieties
Preparation Methods
The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde can be compared with other similar compounds, such as:
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
Pyrazolo[3,4-d]pyrimidine: This compound features a different fused ring system and is studied for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a different ring system, also studied for its biological activities.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O2/c11-6-7-5-8-10(9-7)3-1-2-4-12-8/h5-6H,1-4H2 |
InChI Key |
XJQZZHYLIBSHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=CC(=NN2C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



